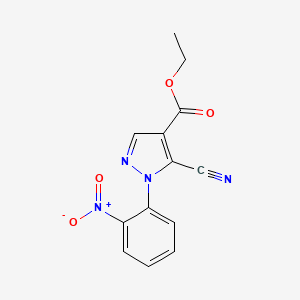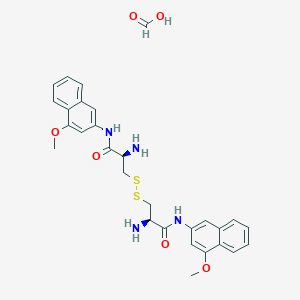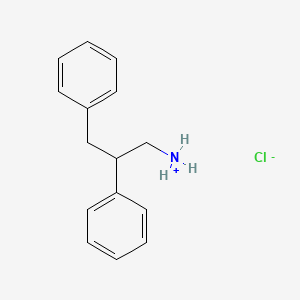
1,2-Diphenyl-3-aminopropane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-3-aminopropane hydrochloride is an organic compound with the molecular formula C15H17N·HCl It is a derivative of 1,2-diphenylpropane, where an amino group is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-3-aminopropane hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylpropane with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
1,2-Diphenyl-3-aminopropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines .
科学的研究の応用
1,2-Diphenyl-3-aminopropane hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
作用機序
The mechanism of action of 1,2-Diphenyl-3-aminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2-Diphenylpropane: A structurally similar compound without the amino group.
1,3-Diphenyl-2-aminopropane: Another related compound with the amino group attached to a different carbon atom.
1,2-Diphenyl-3-aminopropanol: A derivative with an additional hydroxyl group.
Uniqueness
1,2-Diphenyl-3-aminopropane hydrochloride is unique due to its specific structural features and the presence of the amino group on the third carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
40692-28-2 |
|---|---|
分子式 |
C15H18ClN |
分子量 |
247.76 g/mol |
IUPAC名 |
2,3-diphenylpropylazanium;chloride |
InChI |
InChI=1S/C15H17N.ClH/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,15H,11-12,16H2;1H |
InChIキー |
GKHCARYZXWFABR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C[NH3+])C2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


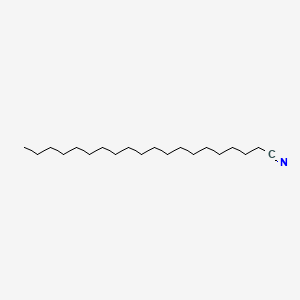
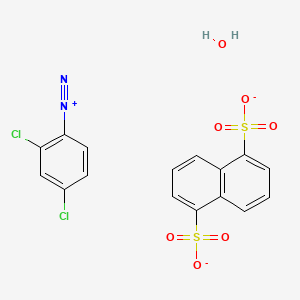

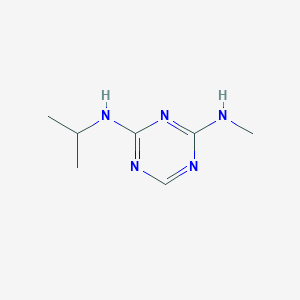
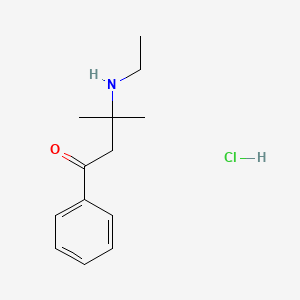
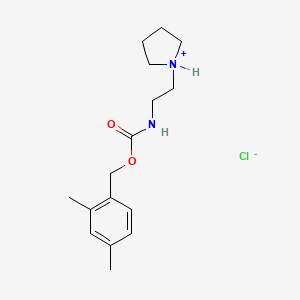
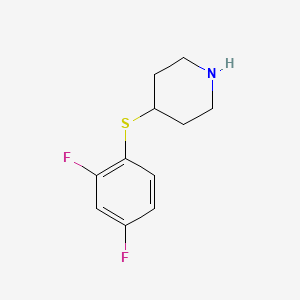

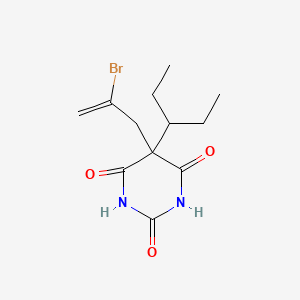
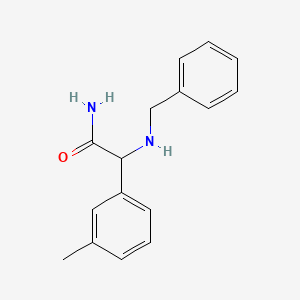

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
